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For Researchers, Scientists, and Drug Development Professionals

Introduction
Xanthine Amine Congener (XAC) is a derivative of xanthine that has been instrumental in the

study of purinergic signaling, particularly as a non-selective antagonist of adenosine receptors.

Its chemical structure, N-(2-aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-

purin-8-yl)phenoxy]-acetamide, allows it to interact with adenosine receptors, thereby blocking

the physiological effects of adenosine. This technical guide provides a comprehensive overview

of the pharmacological profile of XAC, detailing its receptor binding affinity, functional activity,

and effects on intracellular signaling pathways. The information presented herein is intended to

serve as a valuable resource for researchers and professionals involved in drug discovery and

development.

Receptor Binding Affinity and Selectivity
XAC exhibits affinity for both A1 and A2 adenosine receptor subtypes, with its selectivity profile

showing some species-dependent variability. The following tables summarize the binding

affinities of XAC at various adenosine receptors, presented as Kb, Ki, and IC50 values.

Table 1: Binding Affinity of Xanthine Amine Congener (XAC) at Adenosine Receptors
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Receptor
Subtype

Species/Tis
sue

Radioligand Parameter Value (nM) Reference

A1 Rat Fat Cells - Kb 15 [1]

A1
Rat Cerebral

Cortex
[3H]PIA Ki 1.2 [2]

A1 - - IC50 1.8 [3]

A2A
Human

Platelets
- Kb 25 [1]

A2A
Rat PC12

Cells
- Kb 83 [1]

A2 - - IC50 114 [3]

A2
Rabbit

Striatum
[3H]XAC Kd 3.8 [4]

Table 2: A1-Selectivity of Xanthine Amine Congener (XAC)

Species
Selectivity Ratio (A2 Ki /
A1 Ki)

Reference

Rat 20- to 80-fold [4]

Functional Activity
The antagonist properties of XAC are evident in its ability to inhibit the downstream signaling

cascades initiated by adenosine receptor activation. A primary mechanism of adenosine

receptor signaling is the modulation of adenylyl cyclase activity, leading to changes in

intracellular cyclic AMP (cAMP) levels.

Adenylyl Cyclase Activity
XAC has been shown to antagonize the effects of adenosine agonists on adenylyl cyclase. In

human platelets, which endogenously express A2A receptors, XAC reduces the adenylate

cyclase activity stimulated by 5'-N-ethylcarboxamidoadenosine (NECA).[1] Similarly, in rat fat
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cell membranes, XAC reverses the R-PIA-induced inhibition of isoproterenol-stimulated

adenylyl cyclase activity.[1]

Table 3: Functional Activity of Xanthine Amine Congener (XAC) in Adenylyl Cyclase Assays

Tissue/Cell
Type

Agonist
Effect of
XAC

Parameter Value (nM) Reference

Human

Platelets
NECA

Reduces

adenylate

cyclase

stimulation

EC50 (in

presence of

XAC)

1000 [1]

Human

Platelets
NECA

Reduces

adenylate

cyclase

stimulation

EC50 (in

absence of

XAC)

310 [1]

Rat Fat Cell

Membranes
R-PIA

Reverses

inhibition of

isoproterenol-

stimulated

adenylate

cyclase

IC50 (in

presence of

XAC)

146 [1]

Rat Fat Cell

Membranes
R-PIA

Reverses

inhibition of

isoproterenol-

stimulated

adenylate

cyclase

IC50 (in

absence of

XAC)

26 [1]

In Vivo Pharmacology
In vivo studies have demonstrated the physiological effects of XAC, particularly on the

cardiovascular system. As an adenosine receptor antagonist, XAC can reverse the

cardiovascular effects induced by adenosine agonists.
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Cardiovascular Effects
In rats, XAC administered at doses ranging from 0.1 to 1.0 mg/kg has been shown to reverse

the reductions in heart rate and blood pressure induced by adenosine agonists such as 2-

chloro-3-deazaadenosine (2-CADO), R-PIA, and NECA.[1] This highlights its ability to block

both A1 receptor-mediated bradycardia and A2 receptor-mediated hypotension.[5]

Signaling Pathways
The primary signaling pathway affected by XAC is the cAMP-dependent pathway, which is

modulated by adenosine receptors. A1 and A3 receptors are typically coupled to Gi/o proteins,

which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Conversely, A2A and

A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase

cAMP levels. By blocking these receptors, XAC prevents the adenosine-mediated modulation

of this pathway.
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PKA
(Inactive)
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(Stimulated) ↑ cAMP
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PKA
(Active)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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